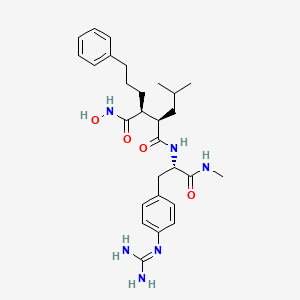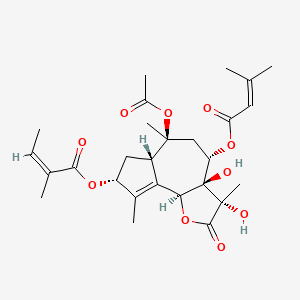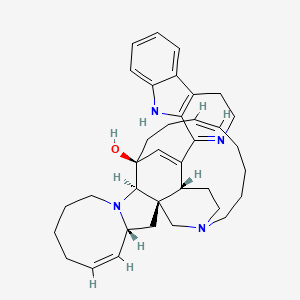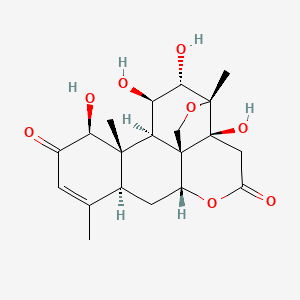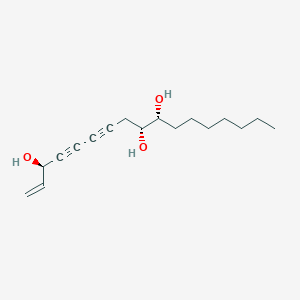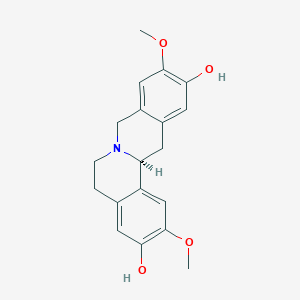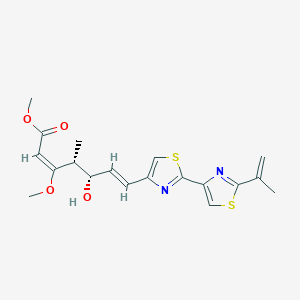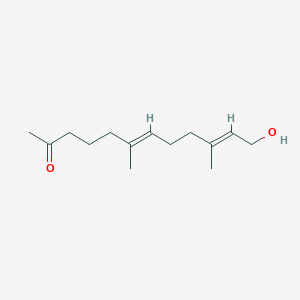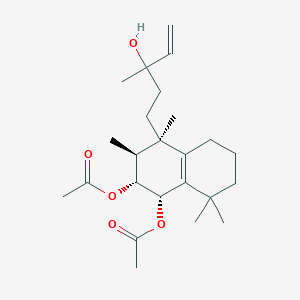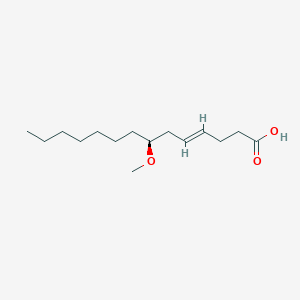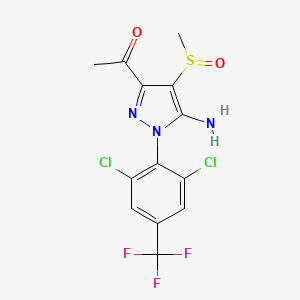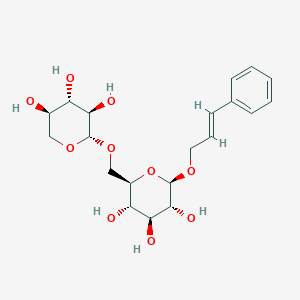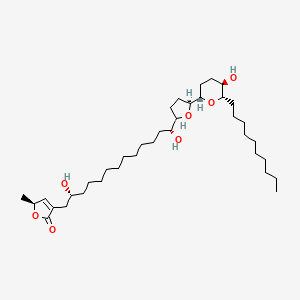![molecular formula C15H24N2O16P2 B1249318 uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)
uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-L-rhamnose is a UDP-rhamnose in which the rhamnose component has L-configuration. It is a conjugate acid of an UDP-L-rhamnose(2-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biological Roles
- Uridine 5'-(beta-L-rhamnopyranosyl diphosphate) plays a role in the enzymatic synthesis of rutin, a process demonstrated in mung bean leaves (Barber & Behrman, 1991).
- It has been isolated from Salmonella typhimurium, indicating its presence in bacterial systems, where it's involved in various biochemical pathways (Ginsburg, 1966).
Antiviral Activities
- Analogs of uridine 5'-diphosphate glucose, which structurally relate to uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate], have shown antiviral activity against herpes simplex virus and other viruses (Camarasa et al., 1985); (Gil-Fernández et al., 1987).
Biochemical and Metabolic Functions
- Uridine, which is a component of uridine 5'-diphosphate derivatives, plays a crucial role in RNA synthesis, glycogen production, and biomembrane formation, with significant concentrations found in human plasma (Yamamoto et al., 2011).
Applications in Glycosylation and Sugar Synthesis
- Uridine diphosphate analogs, including those similar to uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate], are used in the enzymatic glycosylation of compounds such as quercetin, contributing to the formation of various glycosides (Barber & Chang, 1968).
Role in Plant Biochemistry
- The compound plays a role in the formation of UDP-L-rhamnose, a sugar nucleotide, in plants, which is essential for the biosynthesis of cell wall polysaccharides and glycoproteins (Barber, 1963).
Other Notable Research Findings
- Uridine 5'-diphosphate derivatives have been studied for their potential in modulating intraocular pressure, suggesting therapeutic applications in conditions like glaucoma (Markovskaya et al., 2008).
- Research on nucleotide sugars, including uridine 5'-diphosphate derivatives, contributes to understanding complex biochemical pathways and potential therapeutic targets (Pabst et al., 2010).
Eigenschaften
Produktname |
uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate] |
|---|---|
Molekularformel |
C15H24N2O16P2 |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14?/m0/s1 |
InChI-Schlüssel |
DRDCJEIZVLVWNC-BHELSUTKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



